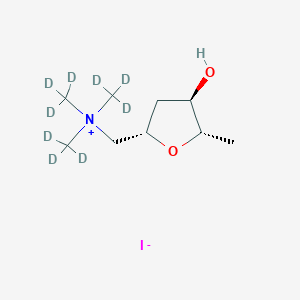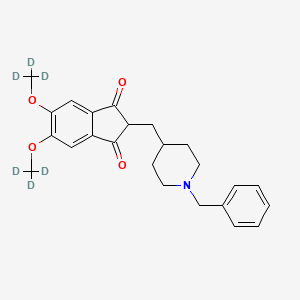
3-Keto Donepezil-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Keto Donepezil-d6: is a deuterated derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can enhance its stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research for tracing and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Donepezil-d6 involves multiple steps, starting from the parent compound, Donepezil. The process typically includes:
Oxidation: Donepezil undergoes oxidation to introduce a keto group at the 3-position.
Deuteration: The hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and the use of deuterated solvents are employed to ensure efficient deuteration.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Keto Donepezil-d6 can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional keto groups or other oxidized derivatives.
Reduction: The keto group can be reduced back to a hydroxyl group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium is commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions for substitution reactions.
Major Products Formed:
Oxidation: Formation of additional keto derivatives.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of substituted Donepezil derivatives.
Wissenschaftliche Forschungsanwendungen
3-Keto Donepezil-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to trace the metabolic fate of Donepezil and its derivatives.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties in comparison to non-deuterated Donepezil.
Industry: Utilized in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 3-Keto Donepezil-d6 is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, increasing the concentration of acetylcholine in the brain by preventing its breakdown. This leads to improved cholinergic transmission and alleviation of symptoms associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness of 3-Keto Donepezil-d6: The deuterated nature of this compound provides enhanced stability and altered pharmacokinetic properties, making it a valuable tool in scientific research. Its isotopic labeling allows for precise tracing in metabolic studies, which is not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-bis(trideuteriomethoxy)indene-1,3-dione |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
XKSVPGIZPNHDLK-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


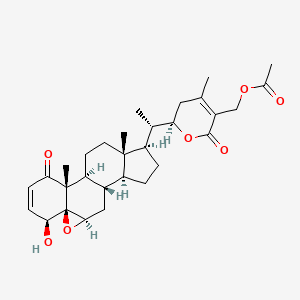
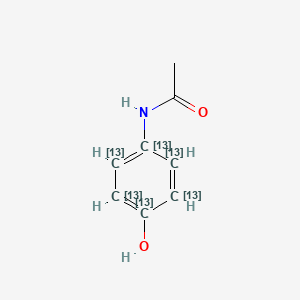
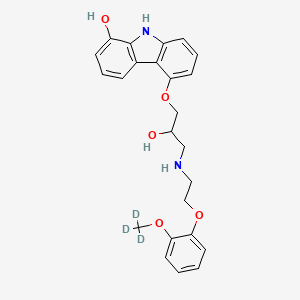
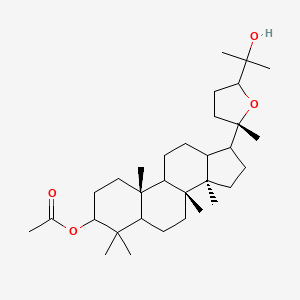
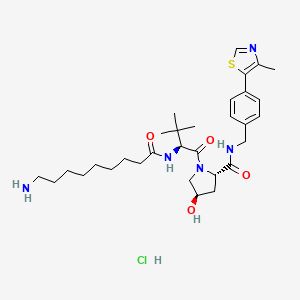
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
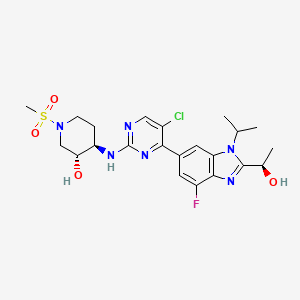
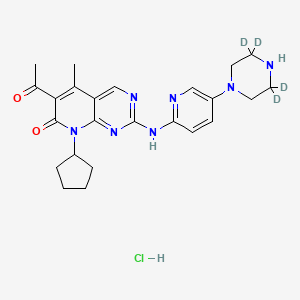
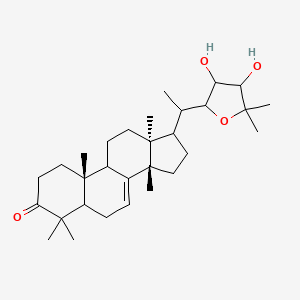
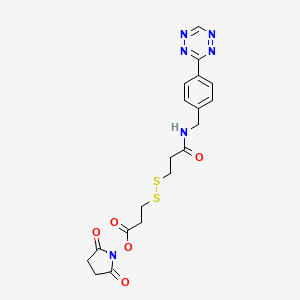
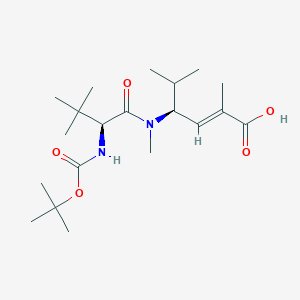
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
